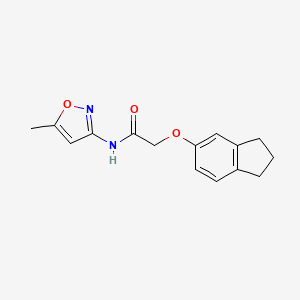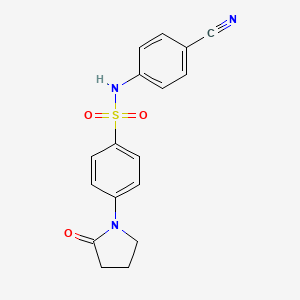![molecular formula C22H28N2O6 B4964685 1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene), commonly known as HDBN, is a compound that has been widely used in scientific research for its unique chemical properties. HDBN is a nitrobenzene derivative that has been synthesized using various methods.
作用機序
The mechanism of action of HDBN is not fully understood, but it is believed to involve the formation of an adduct with the target molecule. This adduct formation results in a change in the fluorescence properties of HDBN, which can be used to detect the target molecule.
Biochemical and Physiological Effects:
HDBN has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and does not exhibit any significant cytotoxicity in vitro.
実験室実験の利点と制限
One of the main advantages of HDBN is its high sensitivity and selectivity for detecting target molecules. HDBN is also easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of HDBN is its limited solubility in water, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the use of HDBN in scientific research. One potential area of research is the development of new fluorescent probes using HDBN as a building block. Another area of research is the exploration of the use of HDBN in drug delivery and gene therapy applications. Additionally, the development of new synthesis methods for HDBN could lead to improved properties and applications for this compound.
Conclusion:
In conclusion, HDBN is a unique compound that has been widely used in scientific research for its fluorescent properties. The synthesis of HDBN can be achieved using various methods, and it has applications in the development of fluorescent probes and dendrimers. The mechanism of action of HDBN is not fully understood, but it has low toxicity and does not exhibit significant cytotoxicity in vitro. HDBN has advantages and limitations for lab experiments, and there are several future directions for the use of this compound in scientific research.
合成法
The synthesis of HDBN can be achieved using various methods, including the reaction of 2,6-dimethyl-4-nitrophenol with 1,6-dibromohexane in the presence of a base, such as potassium carbonate. The reaction yields HDBN as a yellow solid, which can be purified using recrystallization.
科学的研究の応用
HDBN has been used in various scientific research applications, including the development of fluorescent probes for the detection of proteins, DNA, and RNA. HDBN has also been used in the synthesis of dendrimers, which are highly branched polymers that have applications in drug delivery and gene therapy.
特性
IUPAC Name |
2-[6-(2,6-dimethyl-4-nitrophenoxy)hexoxy]-1,3-dimethyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-15-11-19(23(25)26)12-16(2)21(15)29-9-7-5-6-8-10-30-22-17(3)13-20(24(27)28)14-18(22)4/h11-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYCAWVXDGKSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-(4-bromophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4964606.png)
![2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4964610.png)
![dimethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4964614.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)

![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)